

Application Notes and Protocols for 4-(2-Aminopropyl)phenol in Neurochemical Research

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Compound of Interest

Compound Name: **4-(2-Aminopropyl)phenol**

Cat. No.: **B073377**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminopropyl)phenol, also known by synonyms such as para-hydroxyamphetamine (p-OHA), norpholedrine, and α -methyltyramine, is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes.^{[1][2][3][4]} It is a major metabolite of amphetamine and has been investigated for its sympathomimetic properties.^{[1][5]} These application notes provide a comprehensive guide to the use of **4-(2-aminopropyl)phenol** in neurochemical research, detailing its mechanism of action, relevant quantitative data, and protocols for key experimental procedures.

Physicochemical Properties

Property	Value
IUPAC Name	4-(2-aminopropyl)phenol ^[1]
Synonyms	p-Hydroxyamphetamine, Norpholedrine, α -Methyltyramine ^{[1][3][4]}
CAS Number	103-86-6 ^[1]
Molecular Formula	C ₉ H ₁₃ NO ^[1]
Molecular Weight	151.21 g/mol ^[1]

Mechanism of Action

4-(2-Aminopropyl)phenol is an indirect-acting sympathomimetic agent with a multi-faceted mechanism of action primarily involving the modulation of monoaminergic systems.[\[1\]](#)

- Norepinephrine Release: Its most well-documented effect is the release of norepinephrine from adrenergic nerve terminals, which underlies its sympathomimetic effects, such as increasing blood pressure.[\[1\]](#)[\[2\]](#)
- Dopamine System Modulation: It also affects the dopaminergic system, acting as a dopamine uptake inhibitor.[\[6\]](#)
- Serotonin System Interaction: **4-(2-Aminopropyl)phenol** is also known to be a serotonin releasing agent.[\[1\]](#)
- TAAR1 Agonism: It is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that can modulate the activity of monoamine transporters.[\[1\]](#)[\[6\]](#)

Quantitative Data

Direct and comprehensive quantitative data for **4-(2-aminopropyl)phenol** across a wide range of neurochemical targets is limited in publicly available literature. The following tables summarize the available data and provide comparative values for its parent compound, amphetamine, to offer a contextual understanding of its likely pharmacological profile.

Table 1: Functional Potency (EC₅₀) at TAAR1

Compound	Receptor Species	EC ₅₀ (μM)
(R)-(-)-p-Hydroxyamphetamine	rat TAAR1	2.8 ± 0.4 [4]

Table 2: Comparative Potency (IC₅₀/K_i) at Monoamine Transporters

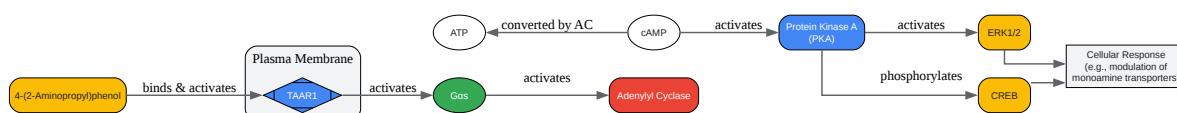
While specific values for **4-(2-aminopropyl)phenol** are not readily available, the data for amphetamine suggests a preference for the norepinephrine transporter (NET) over the dopamine transporter (DAT), with significantly lower potency at the serotonin transporter (SERT). It is plausible that **4-(2-aminopropyl)phenol** exhibits a similar profile.

Compound	Transporter	IC ₅₀ /K _i (nM)
Amphetamine	NET	~39-100
DAT		~34-600
SERT		~3800-40,000
Milnacipran (Reference)	NET	100[7]
SERT		203[7]
DAT		>100,000[7]
GBR 13069 (Reference)	DAT	40[8]
NET		800[8]

Note: The wide range of reported values for amphetamine reflects inter-study variability.

Signaling Pathways

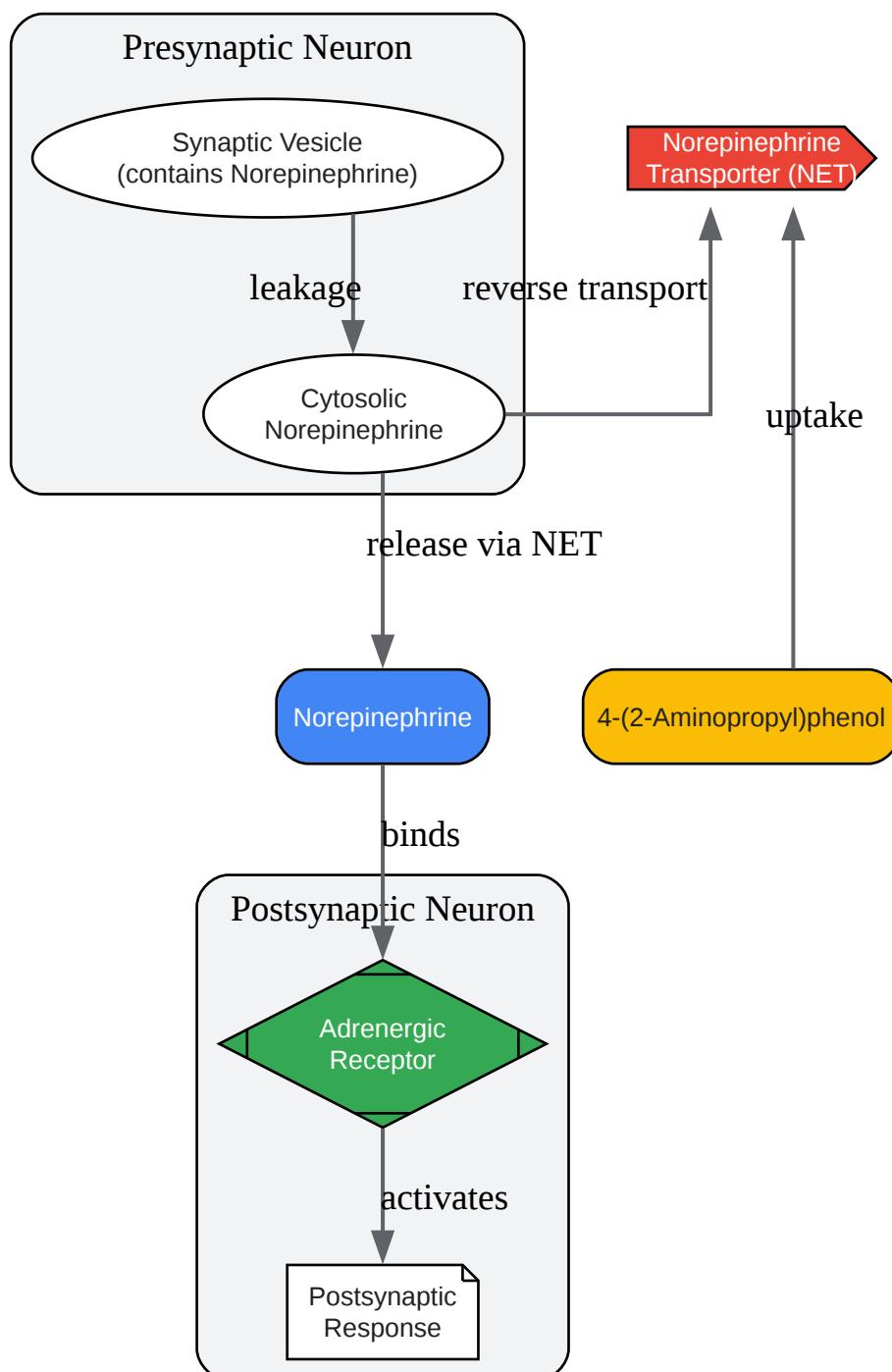
As a TAAR1 agonist, **4-(2-aminopropyl)phenol** primarily activates the G_{αs} protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a downstream signaling cascade involving Protein Kinase A (PKA) and the phosphorylation of various cellular substrates.



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Caption: TAAR1 Signaling Pathway.

The primary mechanism of **4-(2-aminopropyl)phenol** as an indirect sympathomimetic involves the release of norepinephrine from presynaptic nerve terminals. This is thought to occur through a process of reverse transport via the norepinephrine transporter (NET).



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Caption: Norepinephrine Release Mechanism.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

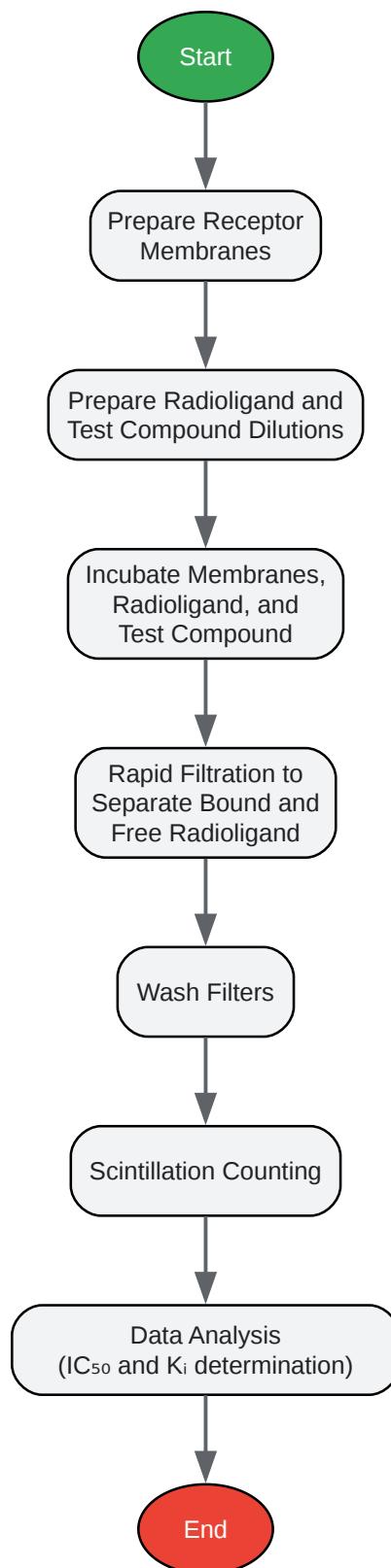
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the binding affinity of **4-(2-aminopropyl)phenol** for a specific receptor by measuring its ability to displace a radiolabeled ligand.^[6]

Materials:

- Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the receptor of interest (e.g., TAAR1, DAT, NET, SERT, or adrenergic/serotonergic receptor subtypes).
- Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-p-tyramine for TAAR1).
- Binding Buffer: Appropriate buffer for the specific receptor assay (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Test Compound: **4-(2-Aminopropyl)phenol**.
- Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.
- 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Workflow:



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Caption: Radioligand Binding Assay Workflow.

Procedure:

- Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.
- Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of **4-(2-aminopropyl)phenol**. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled ligand).
- Incubation: Add the membrane preparation to initiate the binding reaction and incubate at an appropriate temperature and duration to reach equilibrium.
- Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate the specific binding and plot it against the concentration of **4-(2-aminopropyl)phenol** to determine the IC_{50} value. Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation.^[9]

Protocol 2: cAMP Functional Assay for TAAR1 Agonism (EC₅₀)

This assay measures the ability of **4-(2-aminopropyl)phenol** to stimulate the production of cAMP in cells expressing TAAR1.^[6]

Materials:

- Cell Line: HEK293 cells stably or transiently expressing the TAAR1 receptor.
- Assay Buffer: Typically a buffer like HBSS or PBS supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

- Test Compound: **4-(2-Aminopropyl)phenol**.
- Reference Agonist: A known full agonist for TAAR1 (e.g., β -phenylethylamine).
- cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
- 96- or 384-well microplates and a compatible plate reader.

Procedure:

- Cell Culture: Culture the TAAR1-expressing cells in appropriate media and seed them into microplates.
- Compound Treatment: Treat the cells with varying concentrations of **4-(2-aminopropyl)phenol** or the reference agonist.
- Incubation: Incubate the plate for a specified time at 37°C to allow for cAMP production.
- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.
- Data Analysis: Plot the cAMP levels against the log concentration of **4-(2-aminopropyl)phenol** to generate a dose-response curve and determine the EC₅₀ and E_{max} values.[\[6\]](#)

Protocol 3: In Vivo Microdialysis for Norepinephrine Release

This protocol allows for the in vivo monitoring of extracellular norepinephrine levels in a specific brain region of a freely moving animal following the administration of **4-(2-aminopropyl)phenol**.[\[10\]](#)

Materials:

- Animal Model: Typically rats or mice.
- Stereotaxic Apparatus: For precise surgical implantation of the guide cannula.

- Microdialysis Probe and Guide Cannula.
- Microinfusion Pump and Fraction Collector.
- Artificial Cerebrospinal Fluid (aCSF): To perfuse the microdialysis probe.
- Test Compound: **4-(2-Aminopropyl)phenol** for systemic or local administration.
- HPLC with Electrochemical Detection (HPLC-ECD): For the quantification of norepinephrine in the dialysate samples.

Procedure:

- Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex or nucleus accumbens) using a stereotaxic apparatus. [10] Allow the animal to recover.
- Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant flow rate.[10]
- Baseline Collection: After a stabilization period, collect several baseline dialysate samples.
- Drug Administration: Administer **4-(2-aminopropyl)phenol** either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
- Sample Collection: Continue collecting dialysate samples at regular intervals post-drug administration.
- Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC-ECD.
- Data Analysis: Express the norepinephrine levels as a percentage of the baseline and plot over time to observe the effect of **4-(2-aminopropyl)phenol** on norepinephrine release.

Analytical Methods

The detection and quantification of **4-(2-aminopropyl)phenol** in biological samples such as urine or hair are crucial for pharmacokinetic and toxicological studies. Common analytical techniques include:

- High-Performance Liquid Chromatography (HPLC): Often coupled with derivatization to enhance detection. One method involves derivatization with dabsyl chloride followed by reversed-phase HPLC with detection in the visible region.
- Gas Chromatography-Mass Spectrometry (GC-MS): A selective and reproducible method for the simultaneous determination of amphetamine and its metabolites, including 4-hydroxyamphetamine, in urine.[\[3\]](#)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that often does not require derivatization, allowing for direct injection of samples like urine.[\[1\]](#)

Conclusion

4-(2-Aminopropyl)phenol is a valuable research tool for investigating the neurochemistry of the monoaminergic system. Its actions as a norepinephrine releaser, dopamine uptake inhibitor, serotonin releaser, and TAAR1 agonist make it a compound of interest for studying the complex interplay of these neurotransmitter systems. The protocols and data presented in these application notes provide a foundation for researchers to further explore the pharmacological profile of this compound and its potential applications in neuroscience and drug development.

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